4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone is an organic compound that features a cyclohexanone ring bonded to a dioxaborolane group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone typically involves the borylation of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone involves its ability to form stable boron-carbon bonds. This property is exploited in various coupling reactions, where the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanone is unique due to its cyclohexanone ring, which imparts distinct chemical properties and reactivity compared to other dioxaborolane derivatives. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclohexanone moiety is required .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELCHNAJRRUUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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